molecular formula C10H13NO4 B13472516 4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid

4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid

Cat. No.: B13472516
M. Wt: 211.21 g/mol
InChI Key: OJAHBNUXGIRDKL-UHFFFAOYSA-N
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Description

4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid is an organic compound that features a pyrrole ring substituted with a methoxycarbonyl group and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One method involves the use of 2,4,4-trimethoxybutan-1-amine and carboxylic acids, which undergo acid-mediated cyclization to yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to other functional groups.

    Substitution: The pyrrole ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group and the pyrrole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

4-(5-methoxycarbonyl-1H-pyrrol-3-yl)butanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-10(14)8-5-7(6-11-8)3-2-4-9(12)13/h5-6,11H,2-4H2,1H3,(H,12,13)

InChI Key

OJAHBNUXGIRDKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1)CCCC(=O)O

Origin of Product

United States

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